(3b,5b,15a,16a)-15,16-Dihydro-3,5-dihydroxy-3'H-cycloprop[15,16]androsta-6,15-dien-17-one
Overview
Description
(3b,5b,15a,16a)-15,16-Dihydro-3,5-dihydroxy-3'H-cycloprop[15,16]androsta-6,15-dien-17-one: is a synthetic steroidal compound with the molecular formula C20H28O3 and a molecular weight of 316.43 g/mol . This compound is known for its unique structure, which includes two hydroxyl groups and a methylene bridge, making it a valuable intermediate in the synthesis of various steroidal drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3b,5b,15a,16a)-15,16-Dihydro-3,5-dihydroxy-3'H-cycloprop[15,16]androsta-6,15-dien-17-one typically involves multiple steps starting from dehydroepiandrosterone acetate . The process includes hydroxylation and methylene bridge formation under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Thionyl chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, (3b,5b,15a,16a)-15,16-Dihydro-3,5-dihydroxy-3'H-cycloprop[15,16]androsta-6,15-dien-17-one is used as an intermediate in the synthesis of various steroidal compounds .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a precursor in the biosynthesis of steroid hormones .
Medicine: Medically, it serves as an intermediate in the production of drugs like eplerenone, which is used to treat conditions such as hypertension and heart failure .
Industry: In the industrial sector, this compound is used in the large-scale synthesis of steroidal drugs, ensuring the availability of these medications for therapeutic use .
Mechanism of Action
The mechanism of action of (3b,5b,15a,16a)-15,16-Dihydro-3,5-dihydroxy-3'H-cycloprop[15,16]androsta-6,15-dien-17-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and methylene bridge play a crucial role in its biological activity, influencing its binding to receptors and enzymes .
Comparison with Similar Compounds
Dehydroepiandrosterone (DHEA): A naturally occurring steroid hormone with a similar structure but lacking the methylene bridge.
Uniqueness: The presence of the methylene bridge and the specific arrangement of hydroxyl groups make this compound unique compared to other steroidal compounds. This structural uniqueness contributes to its specific chemical reactivity and biological activity .
Properties
IUPAC Name |
(1R,2S,3S,5S,7S,10S,11R,14S,16R)-14,16-dihydroxy-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-en-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-18-6-5-15-12(16(18)13-9-14(13)17(18)22)4-8-20(23)10-11(21)3-7-19(15,20)2/h4,8,11-16,21,23H,3,5-7,9-10H2,1-2H3/t11-,12+,13+,14-,15-,16+,18-,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCDFUCBUZDDIU-MBYPHNFESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1(C=CC3C2CCC4(C3C5CC5C4=O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@]1(C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5C[C@@H]5C4=O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517427 | |
Record name | (2S,4aR,4bS,6aS,7aS,8aS,8bS,10aR)-2,10a-Dihydroxy-4a,6a-dimethyl-2,3,4,4a,4b,5,6,6a,7a,8,8a,8b,8c,10a-tetradecahydrocyclopropa[4,5]cyclopenta[1,2-a]phenanthren-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60517427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82543-15-5 | |
Record name | (3β,5β,15α,16α)-15,16-Dihydro-3,5-dihydroxy-3′H-cycloprop[15,16]androsta-6,15-dien-17-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82543-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3 beta,5 beta-Dihydroxy-15 beta,16 beta-methylene-5 beta-androst-6-en-17-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082543155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S,4aR,4bS,6aS,7aS,8aS,8bS,10aR)-2,10a-Dihydroxy-4a,6a-dimethyl-2,3,4,4a,4b,5,6,6a,7a,8,8a,8b,8c,10a-tetradecahydrocyclopropa[4,5]cyclopenta[1,2-a]phenanthren-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60517427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3 beta,5 beta-Dihydroxy-15 beta,16 beta-methylene-5 beta-androst-6-en-17-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.086 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of 3β,5-Dihydroxy-15β,16β-methylene-5β-androst-6-en-17-one in pharmaceutical synthesis?
A1: 3β,5-Dihydroxy-15β,16β-methylene-5β-androst-6-en-17-one serves as a crucial intermediate in the production of eplerenone []. Eplerenone is a medication used to treat conditions like hypertension and heart failure. The efficient synthesis of this intermediate is important for the cost-effective production of eplerenone.
Q2: What is the starting material used to synthesize 3β,5-Dihydroxy-15β,16β-methylene-5β-androst-6-en-17-one in the presented research?
A2: The research [] describes a method for synthesizing 3β,5-Dihydroxy-15β,16β-methylene-5β-androst-6-en-17-one starting from dehydroepiandrosterone acetate. This readily available steroid forms the basis for the multi-step synthesis of the target compound.
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